5-(benzylamino)-2H-1,2,4-triazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzylamino)-2H-1,2,4-triazin-3-one is a heterocyclic compound that contains a triazine ring substituted with a benzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylamino)-2H-1,2,4-triazin-3-one typically involves the reaction of benzylamine with a suitable triazine precursor. One common method involves the reaction of benzylamine with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylamino)-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various benzylamino derivatives, while oxidation or reduction can modify the triazine ring or the benzylamino group.
Scientific Research Applications
5-(Benzylamino)-2H-1,2,4-triazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and other proteins, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(benzylamino)-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity. The triazine ring can also participate in π-π stacking interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-5-nitropyridine: This compound has a similar benzylamino group but a different heterocyclic core.
5-Benzylamino-2H-1,2,4-triazine: This compound is structurally similar but lacks the carbonyl group at the 3-position.
Uniqueness
5-(Benzylamino)-2H-1,2,4-triazin-3-one is unique due to the presence of both the benzylamino group and the triazine ring, which confer specific chemical and biological properties.
Properties
IUPAC Name |
5-(benzylamino)-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c15-10-13-9(7-12-14-10)11-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKJKGQUUYMTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=O)NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.